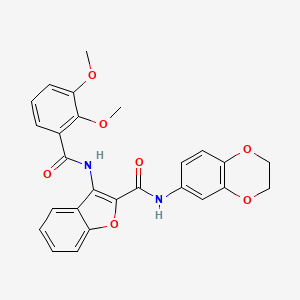

2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

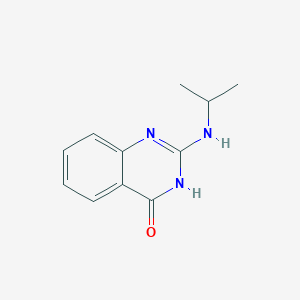

The compound “2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Molecular Structure Analysis

Isoindoline-1,3-dione has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The structure of “this compound” would be a modification of this basic structure.Chemical Reactions Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the formation of new bonds. For instance, the synthesis of fused multifunctionalized isoindoline-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to those of other isoindoline-1,3-dione derivatives. Isoindoline-1,3-dione is a heterocyclic organic compound with the molecular formula C8H9N .Wissenschaftliche Forschungsanwendungen

Structural Characterization

- NMR Spectroscopy : A study by Dioukhane et al. (2021) demonstrated the use of 1D and 2D NMR spectroscopy to verify the structure of a derivative of isoindoline-1,3-dione. This method provided a clear correlation between protons and adjacent carbons in the compound, crucial for understanding its chemical nature (Dioukhane et al., 2021).

Synthesis and Crystal Structure

- Synthesis and X-Ray Diffraction : Alami Anouar et al. (2019) synthesized a similar organo-amino compound and analyzed its structure using single crystal X-ray diffraction. This study demonstrated the compound's crystallization in the monoclinic system and revealed its molecular interactions (Alami Anouar et al., 2019).

Antimicrobial and Computational Studies

- Antimicrobial Activity : Ghabbour et al. (2016) investigated the antimicrobial properties of a related compound, finding moderate activity against certain pathogens. This study also included computational analyses like density function theory and docking studies, highlighting the compound's potential in biomedical research (Ghabbour & Qabeel, 2016).

Antiproliferative and Molecular Docking

- Anti-Prostate Cancer Agents : Research by Saravanan et al. (2017) on thiazole-based isoindolinediones, closely related to the compound , focused on developing anti-prostate cancer agents. This study utilized molecular docking-based screening and evaluated antiproliferative activities, contributing to cancer therapy research (Saravanan et al., 2017).

Hirshfeld Surface Analysis and Computational Study

- Hirshfeld Surface Analysis : A 2022 study by Ghabbour et al. examined the importance of isoindoline in pharmacological evaluation through Hirshfeld surface analysis and computational calculations. This research aids in understanding the molecular interactions and stability of such compounds (Ghabbour et al., 2022).

In Vitro Activities

- Anti-Microbial, Anti-Oxidant, and Anti-Inflammatory Activities : A study by Lamie et al. (2015) synthesized phthalimide derivatives, including compounds related to 2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione. These derivatives were evaluated for their in vitro anti-microbial, anti-oxidant, and anti-inflammatory activities, showcasing their potential in medical research (Lamie et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of 2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating mood, reward, and motor control.

Mode of Action

This compound interacts with its targets by binding to the dopamine receptors, particularly at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.

Biochemical Pathways

The affected pathways primarily involve dopamine signaling. By modulating the activity of dopamine receptors, this compound can influence various downstream effects related to mood, reward, and motor control . Additionally, it has been suggested that isoindoline-1,3-dione derivatives may inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have good affinity and some pharmacokinetic parameters .

Result of Action

Zukünftige Richtungen

Given their potential bioactivity, isoindoline-1,3-dione derivatives continue to be an active area of research. Future directions could include the development of more efficient synthesis techniques, further in silico and in vivo testing to evaluate their bioactivity, and exploration of their potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-[(2-phenyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c21-17-14-8-4-5-9-15(14)18(22)20(17)10-13-11-23-16(19-13)12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKFUZQJQBBTIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2840113.png)

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2840117.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)

![2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate](/img/structure/B2840124.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)

![3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2840127.png)

![N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide](/img/structure/B2840130.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2840133.png)